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Compound of Interest

Compound Name: 2-Ethylphenol

Cat. No.: B104991 Get Quote

For Researchers, Scientists, and Drug Development Professionals

2-Ethylphenol, a readily available substituted phenol, serves as a versatile and crucial

intermediate in the landscape of organic synthesis. Its unique structural features, including a

reactive hydroxyl group and an aromatic ring amenable to electrophilic substitution, make it a

valuable building block for a diverse array of molecules. This document provides detailed

application notes and experimental protocols for the use of 2-ethylphenol in the synthesis of

pharmaceuticals, agrochemicals, and other valuable organic compounds.

Physicochemical Properties of 2-Ethylphenol
A summary of the key physicochemical properties of 2-ethylphenol is presented in Table 1.

This data is essential for planning and executing synthetic transformations.
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Property Value

Molecular Formula C₈H₁₀O

Molecular Weight 122.16 g/mol

Appearance Colorless to pale yellow liquid[1]

Boiling Point 204-206 °C

Melting Point -18 °C[1]

Density 1.021 g/cm³

pKa 10.2

Applications in Organic Synthesis
2-Ethylphenol is a key starting material for a range of important chemical transformations,

including etherification, electrophilic aromatic substitution, and condensation reactions. These

reactions lead to the formation of valuable intermediates and final products with applications in

various fields.

Synthesis of 2-Ethylphenoxyacetic Acid via Williamson
Ether Synthesis
2-Ethylphenoxyacetic acid and its derivatives are important intermediates in the synthesis of

herbicides and pharmaceuticals, such as novel free fatty acid receptor 1 (FFA1) agonists for

the treatment of diabetes.[1][2] The Williamson ether synthesis provides a straightforward and

efficient method for their preparation.[1][3]

Experimental Protocol:

Deprotonation of 2-Ethylphenol: In a round-bottom flask equipped with a magnetic stirrer

and a reflux condenser, dissolve 2-ethylphenol (1.0 eq) in a suitable solvent such as

ethanol or water.[3]

Add a strong base, such as sodium hydroxide (NaOH, 1.1 eq) or potassium hydroxide (KOH,

1.1 eq), to the solution and stir until the 2-ethylphenol is completely deprotonated to form

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://en.wikipedia.org/wiki/Williamson_ether_synthesis
https://en.wikipedia.org/wiki/Williamson_ether_synthesis
https://www.benchchem.com/product/b104991?utm_src=pdf-body
https://en.wikipedia.org/wiki/Williamson_ether_synthesis
https://www.cs.gordon.edu/courses/organic/williamson.html
https://en.wikipedia.org/wiki/Williamson_ether_synthesis
http://ochemonline.pbworks.com/f/06_Williamson_Ether.pdf
https://www.benchchem.com/product/b104991?utm_src=pdf-body
https://www.benchchem.com/product/b104991?utm_src=pdf-body
http://ochemonline.pbworks.com/f/06_Williamson_Ether.pdf
https://www.benchchem.com/product/b104991?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104991?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


the corresponding phenoxide.[3][4]

Nucleophilic Substitution: To the stirred solution of the 2-ethylphenoxide, add a solution of

chloroacetic acid (1.1 eq) or its sodium salt dropwise.[3][5]

Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress of the reaction by

thin-layer chromatography (TLC).[3]

Work-up and Purification: After the reaction is complete, cool the mixture to room

temperature and acidify with a dilute solution of hydrochloric acid (HCl) to a pH of 1-2.[2]

The 2-ethylphenoxyacetic acid will precipitate out of the solution. Collect the solid product by

vacuum filtration and wash with cold water.

The crude product can be further purified by recrystallization from a suitable solvent system,

such as ethanol/water, to yield the pure 2-ethylphenoxyacetic acid.[2]

Quantitative Data:

Reactant Molar Eq. Molecular Weight ( g/mol )

2-Ethylphenol 1.0 122.16

Sodium Hydroxide 1.1 40.00

Chloroacetic Acid 1.1 94.50

Expected Yield: 75-85% (based on analogous reactions with other phenols)

2-Ethylphenol

2-Ethylphenoxide

Deprotonation

NaOH

Chloroacetic_Acid

2-Ethylphenoxyacetic Acid

SN2 Attack
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Click to download full resolution via product page

Williamson Ether Synthesis of 2-Ethylphenoxyacetic Acid.

Synthesis of Mannich Bases: Precursors for Bioactive
Molecules
The Mannich reaction is a three-component condensation reaction that utilizes 2-ethylphenol,
an amine (such as dimethylamine), and formaldehyde to produce β-amino-alkylphenols,

commonly known as Mannich bases.[6][7] These compounds are valuable intermediates in the

synthesis of pharmaceuticals and other biologically active molecules.[7]

Experimental Protocol:

Reaction Setup: In a round-bottom flask, cool a solution of dimethylamine (40% in water, 1.2

eq) to 0-5 °C in an ice bath.

Slowly add 2-ethylphenol (1.0 eq) to the cooled amine solution with stirring.

Addition of Formaldehyde: To this mixture, add formaldehyde (37% in water, 1.2 eq)

dropwise while maintaining the temperature below 10 °C.

Reaction: After the addition is complete, allow the reaction mixture to warm to room

temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC.

Work-up and Purification: After the reaction is complete, add water and extract the product

with an organic solvent such as diethyl ether or ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and concentrate under reduced pressure.

The crude product can be purified by column chromatography on silica gel to afford the pure

Mannich base, 2-(dimethylaminomethyl)-6-ethylphenol.

Quantitative Data:
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Reactant Molar Eq. Molecular Weight ( g/mol )

2-Ethylphenol 1.0 122.16

Dimethylamine (40% aq.) 1.2 45.08 (of dimethylamine)

Formaldehyde (37% aq.) 1.2 30.03 (of formaldehyde)

Expected Yield: 60-70%

2-Ethylphenol

2-(Dimethylaminomethyl)-6-ethylphenol

Electrophilic Attack

Dimethylamine

Eschenmoser's Salt Precursor

Formaldehyde

Click to download full resolution via product page

Mannich Reaction of 2-Ethylphenol.

Proposed Synthesis of Aminoquinazoline Derivatives as
Potential TLR4 Ligands
Aminoquinazolines are a class of compounds with diverse biological activities, including

potential as Toll-like receptor 4 (TLR4) ligands for immunotherapeutic applications.[1][2] While

a direct synthesis from 2-ethylphenol is not explicitly detailed in readily available literature, a

plausible synthetic route can be proposed based on established quinazoline synthesis

methodologies. This proposed pathway involves the initial conversion of 2-ethylphenol to a

more functionalized intermediate.

Proposed Synthetic Pathway:

A potential route to a 2-ethylphenoxy-substituted aminoquinazoline could involve the following

key steps:
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Nitration of 2-Ethylphenol: Electrophilic nitration of 2-ethylphenol to introduce a nitro group

onto the aromatic ring, likely at the para position to the hydroxyl group due to steric

hindrance from the ethyl group.

Williamson Ether Synthesis: Reaction of the resulting nitrophenol with a suitable difunctional

reagent, such as 2-chlorobenzonitrile, to introduce the precursor to the quinazoline ring.

Reduction of the Nitro Group: Reduction of the nitro group to an amine.

Cyclization: Intramolecular cyclization of the resulting amino-nitrile derivative to form the

quinazoline ring system.

Step 1: Nitration Step 2: Ether Synthesis Step 3: Reduction Step 4: Cyclization

2-Ethylphenol 2-Ethyl-4-nitrophenol
HNO₃/H₂SO₄

Intermediate Ether
2-Chlorobenzonitrile, Base

Amino Intermediate
Reduction (e.g., Fe/HCl)

Aminoquinazoline Derivative
Acid/Heat

Click to download full resolution via product page

Proposed Synthesis of a 2-Ethylphenoxy Aminoquinazoline.

This proposed pathway highlights the utility of 2-ethylphenol as a scaffold for building more

complex heterocyclic structures. Further experimental work would be required to optimize the

reaction conditions for each step.

Conclusion
2-Ethylphenol is a valuable and versatile intermediate in organic synthesis. The protocols and

data presented here provide a foundation for researchers and drug development professionals

to utilize this compound in the creation of a wide range of functional molecules. Its accessibility

and reactivity ensure its continued importance in the field of synthetic chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://en.wikipedia.org/wiki/Williamson_ether_synthesis
https://www.cs.gordon.edu/courses/organic/williamson.html
http://ochemonline.pbworks.com/f/06_Williamson_Ether.pdf
https://home.miracosta.edu/dlr/211exp4.htm
https://www.bartleby.com/essay/2-Methylphenoxyacetic-Acid-Synthesis-Lab-Report-516CB44747012322
https://en.wikipedia.org/wiki/Mannich_reaction
https://pmc.ncbi.nlm.nih.gov/articles/PMC3877495/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3877495/
https://www.benchchem.com/product/b104991#using-2-ethylphenol-as-an-intermediate-in-organic-synthesis
https://www.benchchem.com/product/b104991#using-2-ethylphenol-as-an-intermediate-in-organic-synthesis
https://www.benchchem.com/product/b104991#using-2-ethylphenol-as-an-intermediate-in-organic-synthesis
https://www.benchchem.com/product/b104991#using-2-ethylphenol-as-an-intermediate-in-organic-synthesis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b104991?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104991?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of
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